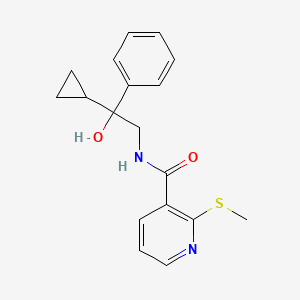
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide, with the molecular formula C18H20N2O2S and a molecular weight of 328.43, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropyl group, a hydroxyl group, and a methylthio group attached to a nicotinamide backbone. This unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 328.43 g/mol |
| Purity | ≥ 95% |
Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin receptors. A study on related compounds demonstrated that modifications in the cyclopropyl structure can enhance selectivity for serotonin 5-HT_2C receptors, which are implicated in mood regulation and antipsychotic effects. The compound exhibited an EC50 value indicative of effective receptor activation, suggesting it may function as an agonist in this pathway .
Antidepressant and Antipsychotic Effects
The compound has shown promise in preclinical models for its antidepressant and antipsychotic properties. In a study involving amphetamine-induced hyperactivity in rodents, compounds structurally similar to this compound displayed significant reductions in hyperactivity, suggesting potential therapeutic effects on mood disorders .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Preliminary results indicated that the compound could inhibit cell proliferation in certain cancer types, although further studies are required to elucidate the specific mechanisms involved .
Case Studies
- Study on Serotonin Receptor Agonism : A series of experiments highlighted that derivatives of this compound displayed selective agonism at the 5-HT_2C receptor with minimal activity at the 5-HT_2B receptor. The functional selectivity observed suggests potential applications in treating psychiatric disorders without the side effects associated with broader receptor activation .
- Antitumor Activity : In vitro studies demonstrated that this compound could reduce viability in breast cancer cell lines, indicating a possible role as an antitumor agent. The mechanism appears linked to the inhibition of key signaling pathways involved in cell growth and survival .
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-23-17-15(8-5-11-19-17)16(21)20-12-18(22,14-9-10-14)13-6-3-2-4-7-13/h2-8,11,14,22H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKQXSHSRVVZOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













